

An In-depth Technical Guide to Amino-PEG4-Boc: Properties, Protocols, and Applications

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Compound of Interest		
Compound Name:	Amino-PEG4-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG4-Boc** and its closely related derivatives, a class of versatile heterobifunctional linkers pivotal in modern bioconjugation, drug delivery, and in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The term "Amino-PEG4-Boc" can be ambiguous. It generally refers to a tetraethylene glycol (PEG4) spacer functionalized with a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This guide will focus on the most common variant, t-Boc-N-amido-PEG4-amine, which features one free primary amine and one Boc-protected primary amine. We will also provide data on other key variants to offer a complete reference.

The strategic placement of a hydrophilic PEG4 spacer enhances the aqueous solubility, reduces aggregation, and improves the pharmacokinetic properties of the conjugated molecules.[1][2] The orthogonal nature of the free amine and the acid-labile Boc-protected amine allows for sequential, controlled conjugation steps, making these linkers indispensable tools in the precise construction of complex molecular architectures.[3]

Core Chemical Properties and Characteristics

The properties of **Amino-PEG4-Boc** derivatives vary based on their terminal functional groups. The following tables summarize the key quantitative data for the most common variants.



Table 1: Chemical Properties of t-Boc-N-amido-PEG4-

amine

Property	Value	References
Synonyms	Boc-NH-PEG4-NH2, tert-Butyl (14-amino-3,6,9,12- tetraoxatetradecyl)carbamate	[3][4]
CAS Number	811442-84-9	[5]
Molecular Formula	C15H32N2O6	[5]
Molecular Weight	336.4 g/mol	[5]
Appearance	Colorless liquid	[6]
Purity	≥97% or ≥98%	[5][6]
Storage	-20°C, keep in dry and avoid sunlight	[5][7]

Table 2: Chemical Properties of Related Amino-PEG4-

Boc Variants

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
Boc-NH-PEG4- COOH	756525-91-4	C16H31NO8	365.42	Colorless to light yellow clear liquid
Boc-NH-PEG4- OH	106984-09-2	C13H27NO6	293.36	Colorless liquid
Amino-PEG4-t- butyl ester	581065-95-4	C15H31NO6	321.41	Colorless to light yellow liquid



Key Applications in Research and Drug Development

Amino-PEG4-Boc linkers are instrumental in several advanced applications:

- PROTACs Synthesis: These linkers are widely used to connect a target-binding ligand and an E3 ligase ligand to form a PROTAC.[8][9] The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.[10]
- Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach
 a potent cytotoxic drug to an antibody.[8][11] The hydrophilic PEG component improves the
 solubility and stability of the final ADC.[1]
- Bioconjugation: The orthogonal reactivity of the two amine groups allows for the precise attachment of different molecules, such as peptides, oligonucleotides, or fluorescent dyes, to proteins or other biomolecules.[3]
- Surface Functionalization: They are used to modify surfaces of nanoparticles, hydrogels, or polymers to enhance biocompatibility and provide anchor points for further functionalization.
 [3]

Experimental Protocols

The following are detailed methodologies for common experimental procedures involving **Amino-PEG4-Boc** linkers.

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.

Materials:

- Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG4-amine)
- Anhydrous Dichloromethane (DCM)



- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Anhydrous sodium sulfate (Na2SO4)
- Rotary evaporator

Methodology:

- Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
- To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO3 solution.
- Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid



This protocol details the conjugation of the free primary amine of t-Boc-N-amido-PEG4-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

- t-Boc-N-amido-PEG4-amine
- Carboxylic acid-containing molecule (Molecule-COOH)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or DMSO
- Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.4)

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve the Molecule-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or reaction buffer.
 - Stir the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
- Conjugation Reaction:
 - Add a solution of t-Boc-N-amido-PEG4-amine (1.0 equivalent) in the same solvent to the activated ester solution.
 - Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
- · Monitoring and Purification:
 - Monitor the reaction by LC-MS or TLC.



- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess reagents.
- Purify the final product (Molecule-CONH-PEG4-NHBoc) using flash column chromatography or preparative HPLC.

Protocol 3: Synthesis of a PROTAC

This protocol provides a general workflow for a two-step synthesis of a PROTAC using t-Boc-N-amido-PEG4-amine.

Materials:

- t-Boc-N-amido-PEG4-amine
- E3 ligase ligand with a carboxylic acid handle (E3-COOH)
- Protein of Interest (POI) ligand with a carboxylic acid handle (POI-COOH)
- Coupling reagents (e.g., HATU, EDC/NHS)
- Base (e.g., DIPEA)
- Deprotection reagents (TFA, DCM)
- Anhydrous solvents (DMF, DCM)
- Purification system (Preparative HPLC)

Methodology:

- Step 1: Coupling of the First Ligand:
 - Activate the carboxylic acid of the E3-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.
 - Add t-Boc-N-amido-PEG4-amine (1.2 eq) to the activated ligand solution.
 - Stir at room temperature for 4-12 hours, monitoring by LC-MS.



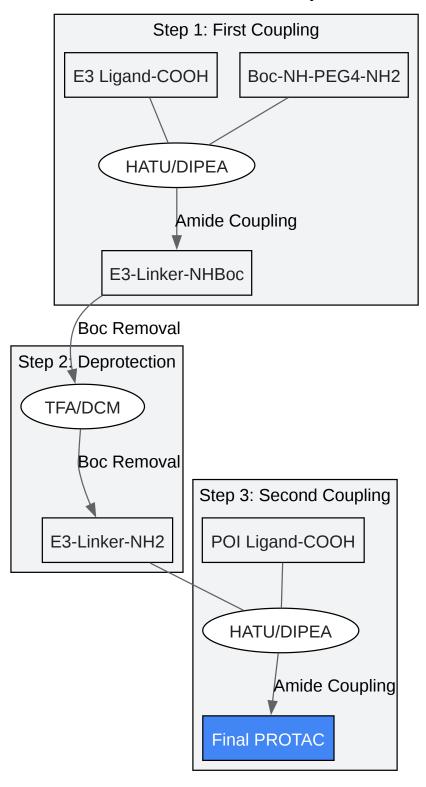
- Purify the intermediate product (E3-Linker-Boc) by flash chromatography or preparative
 HPLC.[10]
- Step 2: Boc Deprotection:
 - Dissolve the purified E3-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.[10]
 - Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
 - Concentrate the mixture under reduced pressure, co-evaporating with DCM or toluene to remove residual TFA. The resulting TFA salt (E3-Linker-NH2) is often used directly.[10]
- Step 3: Coupling of the Second Ligand:
 - Activate the carboxylic acid of the POI-COOH ligand (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
 - Add the deprotected E3-Linker-NH2 intermediate (1.2 eq) to the activated POI ligand.
 - Stir at room temperature for 4-12 hours, monitoring by LC-MS.
- Step 4: Final Purification:
 - Purify the final PROTAC molecule by preparative HPLC.
 - Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.



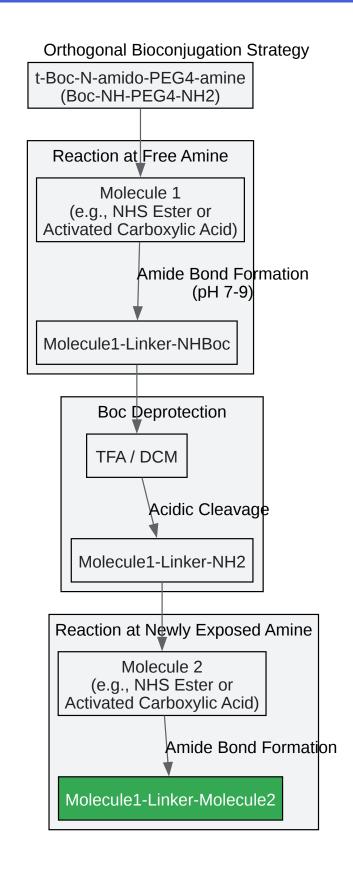
General Workflow for PROTAC Synthesis



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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

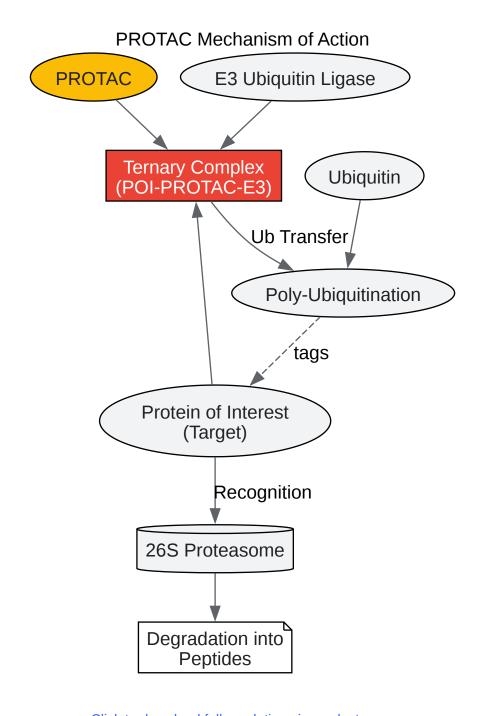




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Caption: Sequential conjugation using the orthogonal ends of the linker.





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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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